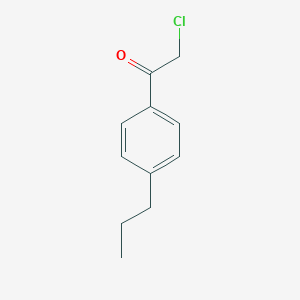
2-Chloro-1-(4-propyl-phenyl)-ethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-Chloro-1-(4-propyl-phenyl)-ethanone involves various chemical reactions, including the Claisen-Schmidt condensation reaction, which is a base-catalyzed reaction between aldehydes and ketones. For instance, compounds like 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone have been synthesized and studied for their molecular structure and properties (Parveen S. et al., 2016). Furthermore, facile one-pot reactions have been described for the synthesis of related compounds, providing insights into the methodologies applicable to the synthesis of 2-Chloro-1-(4-propyl-phenyl)-ethanone (Ünaleroğlu et al., 2002).
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Synthesis Methods and Derivatives :The compound 2-Chloro-1-(4-propyl-phenyl)-ethanone serves as a pivotal intermediate in the synthesis of various complex molecules. Notably, it's involved in the formation of chalcone derivatives, which are synthesized through reactions with substituted aldehydes (Dave et al., 2013). Additionally, it's used in the preparation of 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone, a precursor for complex compounds exhibiting significant antimicrobial activity (Sherekar - et al., 2022).
Biological and Medicinal Research :The compound's derivatives have been extensively studied for their biological properties. For instance, beta-chlorovinyl chalcones have shown promise in anticancer, anti-inflammatory, and antimicrobial applications (Bandgar & Gawande, 2010). Similarly, the antimicrobial potential of chalcone derivatives has been observed against a variety of pathogenic bacteria, indicating the compound's role in developing antimicrobial agents (Patel et al., 2011).
Molecular Interaction Studies :Research has also delved into the compound's molecular interaction characteristics. The ultrasonic studies of binary mixtures involving derivatives of this compound provide insights into molecular interactions and chemical properties (Tangeda & Nallani, 2005). This research aids in understanding the compound's behavior in different environments, critical for designing and developing new drugs and materials.
Propiedades
IUPAC Name |
2-chloro-1-(4-propylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-2-3-9-4-6-10(7-5-9)11(13)8-12/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGGYHSECBWQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368430 | |
| Record name | 2-Chloro-1-(4-propyl-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-propyl-phenyl)-ethanone | |
CAS RN |
105443-49-0 | |
| Record name | 2-Chloro-1-(4-propyl-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



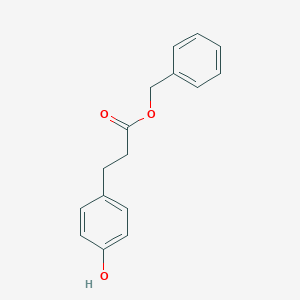
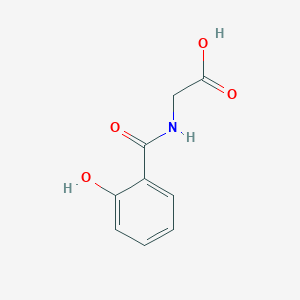
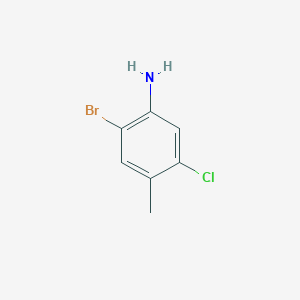
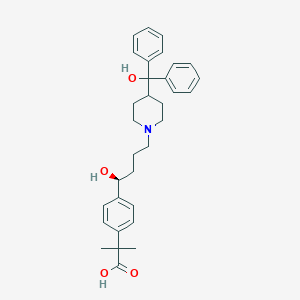
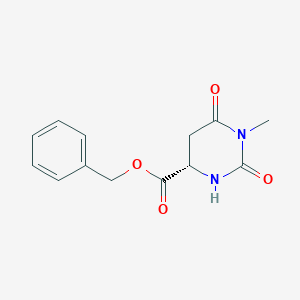
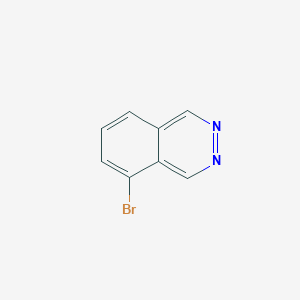
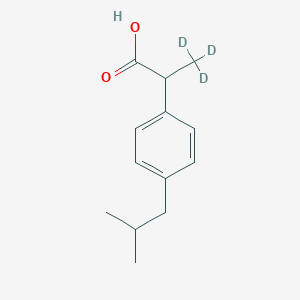
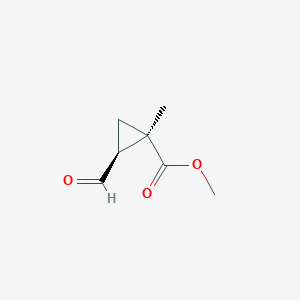
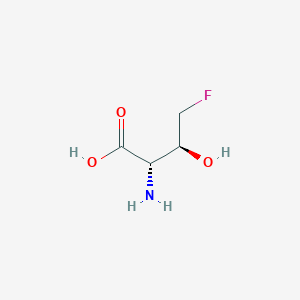

![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)


